molecular formula C9H11NO2 B135211 2-amino-2-(2-methylphenyl)acetic Acid CAS No. 129592-98-9

2-amino-2-(2-methylphenyl)acetic Acid

Cat. No. B135211
M. Wt: 165.19 g/mol
InChI Key: FLYIRERUSAMCDQ-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methylphenyl)acetic acid is a compound that is structurally related to amino acids and acetic acid derivatives. It is characterized by the presence of an amino group and a 2-methylphenyl group attached to the acetic acid backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of compounds related to 2-amino-2-(2-methylphenyl)acetic acid involves various chemical reactions and reagents. For instance, the synthesis of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, a related compound, is achieved by treating the amine with carboxylic acids to form amides, which are stable under basic conditions and can be considered as protected carboxylic acids . Another related compound, 2-(2'-isopropyl-5'-methylphenoxy)acetic acid, is synthesized by coupling with amino acid methyl esters or dipeptides using DCC as a coupling agent and TEA as a base . These methods highlight the versatility in synthesizing acetic acid derivatives with various substituents.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-amino-2-(2-methylphenyl)acetic acid is often determined using X-ray diffraction techniques. For example, the structure of (S) 2-phenyl-2-(p-tolylsulfonylamino)acetic acid has been reported, showing a tetracoordinated oxygen atom in a square planar geometry . The crystal structure of another related compound, (2-methylphenoxy)acetic acid, exhibits dimeric hydrogen bonding involving the carboxylate groups . These studies provide insights into the geometric configuration and intermolecular interactions of such compounds.

Chemical Reactions Analysis

The chemical reactivity of acetic acid derivatives is diverse. Derivatives of (diphenylmethylene-amino) acetic acid react with carbon disulfide in the presence of bases to give ketene dithioacetals . Similarly, the reactions of 1-amino-2-arylethylphosphonic acids with various reagents like acetals and isocyanides have been explored, showing that these compounds can undergo a range of transformations . These reactions are crucial for the modification and functionalization of the acetic acid backbone.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-2-(2-methylphenyl)acetic acid derivatives are influenced by their molecular structure. For instance, the acidity of (S) 2-phenyl-2-(p-tolylsulfonylamino)acetic acid and its pKa in DMSO have been determined by cyclic voltammetry . The hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides reveal the presence of intra- and intermolecular hydrogen bonds . These properties are essential for understanding the behavior of these compounds in different environments and their potential applications.

Scientific Research Applications

Synthesis and Anticancer Activity

  • A study by Liu Ying-xiang (2007) explored the synthesis of a compound related to 2-amino-2-(2-methylphenyl)acetic acid, demonstrating its potential application in anticancer activity.

Biochemical Applications

  • Research by Ikram et al. (2015) focused on synthesizing a Schiff base ligand derived from a similar amino acid, studying its antioxidant properties and selective xanthine oxidase inhibitory activities.

Structural and Molecular Studies

  • The structural aspects of a compound closely related to 2-amino-2-(2-methylphenyl)acetic acid were examined by Burns and Hagaman (1993), contributing to the understanding of molecular interactions and hydrogen bonding.

Organometallic Chemistry

  • A study on triorganotin(IV) complexes involving a similar amino acid was conducted by Baul et al. (2002), highlighting the compound's relevance in organometallic chemistry.

Materials Science and Electrochemistry

  • The potential of derivatives of phenylglycine (a compound structurally related to 2-amino-2-(2-methylphenyl)acetic acid) in enhancing pseudocapacitance performance was explored by Kowsari et al. (2019), showcasing applications in supercapacitor development.

Carbohydrate Chemistry

Safety And Hazards

“2-amino-2-(2-methylphenyl)acetic Acid” is classified as an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used when handling this compound .

Relevant Papers The paper “Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery” discusses the broad pharmacological spectrum of 2-aminothiazole scaffold, which could potentially include "2-amino-2-(2-methylphenyl)acetic Acid" .

properties

IUPAC Name

2-amino-2-(2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYIRERUSAMCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378234
Record name amino(2-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2-(2-methylphenyl)acetic Acid

CAS RN

129592-98-9
Record name amino(2-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(2-methylphenyl)acetic acid
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